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Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

Deep Reactive Ion Etching (DRIE). The focus is on optimizing the DRIE process to minimize

Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), where

features with different dimensions etch at different rates.

Troubleshooting Guide
This guide provides solutions to common problems encountered during DRIE processes aimed

at achieving uniform etch depths across various feature sizes.

Q1: What are the primary causes of RIE lag in my DRIE
process?
RIE lag, or ARDE, is the phenomenon where smaller or higher aspect ratio features etch slower

than larger or lower aspect ratio features. This effect is primarily caused by the depletion of

etching ions and radicals at the bottom of deep trenches.[1] The main contributing factors are:

Limited Transport of Reactants: In high aspect ratio features, the transport of reactive

species (ions and radicals) to the bottom of the trench is hindered.[2]
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Depletion of Etchants: The concentration of etchant species decreases as they travel down

the feature, leading to a lower etch rate at the bottom.

Ion Shadowing: The sidewalls of the feature can "shadow" the bottom surface from the

incoming ions, reducing the ion flux and therefore the etch rate.

Neutral Shadowing: Similar to ion shadowing, the flux of neutral etchant species can also be

reduced in high aspect ratio features.

Microloading Effect: A higher density of features can lead to a localized depletion of

reactants, causing a decrease in the etch rate.[3]

Q2: My high aspect ratio features are not etching as
deep as my wider features. What should I do?
This is a classic manifestation of RIE lag. To address this, you can modify several parameters

in your DRIE process, particularly if you are using the Bosch process, which alternates

between etching and passivation steps.[4][5][6]

A systematic approach to troubleshooting this issue is outlined in the workflow below:
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Troubleshooting Workflow for RIE Lag
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Caption: A systematic workflow for troubleshooting and optimizing DRIE processes to reduce

RIE lag.

Q3: How can I adjust my process parameters to
minimize RIE lag?
Optimizing your process parameters is a crucial step in mitigating RIE lag. The following table

summarizes the key parameters and their effects. It's important to adjust one parameter at a

time to understand its impact on your specific process.

Table 1: DRIE Process Parameter Adjustments to Reduce RIE Lag
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Parameter
Recommended
Adjustment

Rationale Potential Trade-offs

Pressure Decrease

Lowering the pressure

increases the mean

free path of ions,

leading to more

directional ions that

can reach the bottom

of deep features.[1][2]

Lower etch rate.

Etch Step Time Increase

A longer etch step

allows more time for

etchant species to

diffuse to the bottom

of high aspect ratio

trenches.[2]

Can increase

scalloping on the

sidewalls.

Passivation Step Time Decrease

Shorter passivation

steps can prevent the

excessive buildup of

polymer at the bottom

of wider trenches,

which can inhibit

etching.

May lead to more

tapered profiles or

undercut.

SF₆ Flow Rate Increase

A higher flow rate of

the etchant gas (SF₆)

can help to replenish

the depleted reactive

species at the bottom

of the trenches.

Can affect plasma

stability and

uniformity.
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Platen Power (Bias) Increase

Higher bias power

increases the energy

and directionality of

ions, which can

enhance the etch rate

at the bottom of deep

features.[2]

Can increase physical

sputtering and

potentially damage

the mask.

Coil Power (ICP) Adjust as needed

Higher ICP power

increases the plasma

density, providing

more reactive species.

The effect on RIE lag

can be complex and

process-dependent.

Can increase mask

erosion.

An optimized two-step Bosch process has been shown to reduce RIE lag to below 1.5%.[4][6]

For a standard process with an RIE lag of 10.8%, where 20 µm and 5 µm wide trenches had

depths of 38.8 µm and 34.6 µm respectively, an optimized process achieved depths of 47.8 ±

1.9 µm for both, significantly reducing the lag.[6]

Q4: Are there alternative DRIE processes that are less
susceptible to RIE lag?
Yes, for very deep etching and high aspect ratios, a three-step Bosch process can be more

effective at reducing RIE lag.[4][7] This process introduces a third step that focuses on

chemical etching, which can improve selectivity and etch depth.[4][7] An improved three-step

Bosch process has enabled the use of a 1.4 µm thick photoresist to etch depths greater than

450 µm, achieving a selectivity of over 350.[4]

Frequently Asked Questions (FAQs)
Q1: What is RIE lag (ARDE)?
Reactive Ion Etching (RIE) lag, also known as Aspect Ratio Dependent Etching (ARDE), is a

phenomenon in plasma etching where the etch rate is dependent on the aspect ratio of the

feature being etched.[2] Typically, features with higher aspect ratios (deeper and narrower) etch
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at a slower rate than features with lower aspect ratios.[2] This results in non-uniform etch

depths across a wafer with varying feature sizes. A typical RIE lag can cause a height

difference of over 10% for structures with aspect ratios from 2.5:1 to 10:1.[4][6]

Q2: How is RIE lag measured?
RIE lag is typically quantified by measuring the etch depths of features with different widths or

aspect ratios that have been etched simultaneously. The percentage of RIE lag can be

calculated using the following formula:

RIE Lag (%) = [(Etch Depth of Wider Feature - Etch Depth of Narrower Feature) / Etch Depth of

Wider Feature] * 100

Q3: What is the Bosch process?
The Bosch process is a widely used DRIE technique that enables the fabrication of high aspect

ratio structures with vertical sidewalls.[5] It is a time-multiplexed process that alternates

between two main steps:

Passivation Step: A conformal polymer layer (typically using a C₄F₈ plasma) is deposited

over the entire surface.

Etch Step: An anisotropic etch (typically using an SF₆ plasma) removes the polymer layer at

the bottom of the feature and etches the underlying silicon. The polymer on the sidewalls

remains, protecting them from lateral etching.

This cyclic process allows for deep, vertical etching.
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Bosch Process Cycle
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Caption: A simplified diagram of the alternating steps in the Bosch DRIE process.

Experimental Protocols
Protocol 1: Characterization of RIE Lag
Objective: To quantify the RIE lag for a given DRIE process.

Methodology:

Substrate Preparation: Prepare a silicon wafer with a patterned mask containing features of

varying widths (e.g., 2 µm, 5 µm, 10 µm, 20 µm, 50 µm).

DRIE Process: Perform the DRIE process using your standard recipe for a fixed duration.
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Cross-Sectional Analysis: After etching, cleave the wafer across the features of interest.

Metrology: Use a scanning electron microscope (SEM) to measure the etch depth of each

feature size.

Data Analysis: Calculate the RIE lag percentage for different pairs of feature sizes using the

formula provided in the FAQs.

Tabulation: Record the etch depths and calculated RIE lag in a table for comparison.

Table 2: Example Data Table for RIE Lag Characterization

Feature Width (µm) Etch Depth (µm)
RIE Lag (%) relative to 50
µm feature

2

5

10

20

50

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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